4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
CAS No.: 79916-53-3
Cat. No.: VC8166022
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79916-53-3 |
|---|---|
| Molecular Formula | C16H14ClN3 |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C16H14ClN3/c1-20(2)12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)15(17)19-16/h3-10H,1-2H3 |
| Standard InChI Key | ZUWQMICNQFRGOU-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Physicochemical Properties
4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline (CAS No. 79916-53-3) is defined by the molecular formula and a molecular weight of 283.75 g/mol. Its IUPAC name, 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline, reflects a quinazoline ring substituted at the 4-position with a chlorine atom and at the 2-position with a dimethylaniline group. Key physicochemical parameters include a calculated partition coefficient (clogP) of 2.6, polar surface area (PSA) of 95.6 Ų, and a pKa of 7.9, suggesting moderate lipophilicity and favorable membrane permeability.
Synthetic Methodologies
Classical Nucleophilic Aromatic Substitution
The synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline typically employs nucleophilic aromatic substitution (SNAr) reactions. In a representative procedure, 4-chloro-2-quinazolinecarbaldehyde reacts with N,N-dimethylaniline under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF). The reaction leverages the electron-deficient nature of the chloroquinazoline ring, facilitating displacement by the dimethylaniline nucleophile.
Transition Metal-Catalyzed Coupling
Recent advances utilize palladium-catalyzed Buchwald–Hartwig amination for enhanced regioselectivity. For instance, 4-chloroquinazoline derivatives undergo cross-coupling with N,N-dimethylaniline in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound with >80% efficiency . This method minimizes side reactions and improves scalability compared to traditional SNAr routes.
Purification and Characterization
Post-synthetic purification involves column chromatography (silica gel, eluent: chloroform/methanol 10:1) followed by recrystallization from dichloromethane/hexane mixtures. Nuclear magnetic resonance (NMR) spectra confirm structural integrity: NMR (400 MHz, DMSO-) displays characteristic signals at δ 8.89 (quinazoline H-5), 7.91 (aromatic H-6), and 3.85 (N-methyl protons). High-resolution mass spectrometry (HRMS) further validates molecular identity .
Analytical and Computational Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: NMR (100 MHz, DMSO-) reveals carbonyl resonances at δ 157.2 (C=O) and aromatic carbons between δ 114.0–151.8.
-
Mass Spectrometry: HRMS (ESI) confirms the molecular ion peak at 358.1547 [M + H]⁺, aligning with theoretical calculations .
Molecular Docking and SAR Insights
Docking studies of related quinazolines into PAK4 (PDB: 4ZNZ) predict hydrogen bonding between the quinazoline N1 and Met395, while the chloro substituent occupies a hydrophobic cleft near Leu398 . The dimethylaniline group’s orientation may influence selectivity by sterically hindering non-target kinases, a hypothesis supported by QSAR models .
Future Directions and Applications
Targeted Drug Discovery
The compound’s modular structure invites diversification at the 4-chloro and dimethylaniline positions. Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) could enhance kinase affinity, while PEGylation might improve solubility for in vivo applications .
Probe Development for Mechanistic Studies
Given its PAK4-selective analogs, this compound could serve as a chemical probe to elucidate group II PAK signaling in metastasis. Pairing it with CRISPR-Cas9 screens may uncover novel downstream effectors .
Formulation and Delivery Strategies
Encapsulation in liposomal or nanoparticle carriers could address bioavailability challenges common to quinazolines. Co-administration with CYP450 inhibitors may further optimize pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume